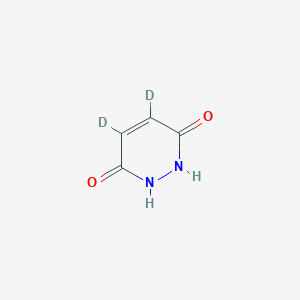
Linoleic Acid-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Linoleic acid is an essential fatty acid and one of the most abundant polyunsaturated fatty acids (PUFAs) in the western diet. Deficiencies in linoleic acid are linked to defective wound healing, growth retardation, and dermatitis. Linoleic acid is metabolized by 15-LO in both plants and animals to form 9- and 13-HODE. Linoleic acid-biotin was designed to allow linoleic acid to be detected in complexes with protein-binding partners such as fatty acid binding proteins (FABPs). Biotinylated lipids have been used to capture lipid-associated proteins in the study of lipid signaling and transport.
Scientific Research Applications
Biotin Synthesis from Fatty Acids
Linoleic acid, a C18 fatty acid, has been observed to play a role in the biosynthesis of biotin. Studies have shown that certain yeasts can convert linoleic acid into pimelic acid, a precursor for biotin synthesis. This conversion was also observed in strains of the yeast Rhodotorula rubra, indicating a pathway from linolenic acid to pimelic acid (Ohsugi et al., 1988). Additionally, the incorporation of linoleic acid into biotin by Bacillus species shows its efficiency as a precursor for biotin accumulation (Ohsugi et al., 1983).
Role in Health and Disease
Conjugated linoleic acid (CLA), a derivative of linoleic acid, has shown potential in various health areas. Animal studies and clinical trials suggest CLA could be beneficial in controlling body fat, enhancing immunity, reducing inflammation, and possibly having anti-carcinogenic properties (Pariza, 2004). Furthermore, CLA has been associated with reduced adipose tissue through apoptosis, indicating its role in body fat regulation and potential implications in conditions like obesity and diabetes (Tsuboyama-Kasaoka et al., 2000).
Metabolic Effects
Studies have also shown that dietary biotin can affect the desaturation and elongation of linoleic acid. In chickens, biotin deficiency resulted in altered fatty acid profiles in liver and heart lipids, suggesting a role for biotin in fatty acid metabolism (Watkins, 1990). The administration of linoleic acid did not significantly increase the excretion of methylmalonic acid, indicating its limited impact in certain metabolic conditions like methylmalonic acidaemia (Wolff et al., 1985).
Nutritional Supplementation
In dairy cows, supplementation with biotin and nicotinamide, which can affect linoleic acid metabolism, showed changes in serum glucose, fatty acid concentrations, and oxidative stress markers. This indicates potential nutritional and metabolic benefits of these supplements in dairy production (Wei et al., 2018).
Bacterial Biosynthesis and Applications
Bacterial biosynthesis of CLA from linoleic acid offers a promising approach for commercial production, with applications in food supplements due to its health benefits. Understanding bacterial CLA production mechanisms could lead to advancements in producing health-beneficial isomers (Yang et al., 2017).
properties
Product Name |
Linoleic Acid-biotin |
|---|---|
Molecular Formula |
C28H48N4O3S |
Molecular Weight |
520.8 |
synonyms |
9Z,12Z-octadecadienoyl-N’-biotinoyl-1,5-diaminopentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



